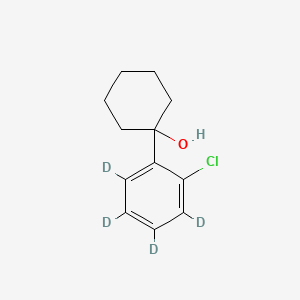
2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is a chemical compound that is commonly used in scientific research due to its unique properties. It is a deuterated analog of propranolol, which is a widely used beta-blocker medication.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is similar to that of propranolol. It works by blocking the beta-adrenergic receptors in the body, which reduces the effects of adrenaline and other stress hormones. This leads to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol are similar to those of propranolol. It can cause a decrease in heart rate, blood pressure, and cardiac output. It can also cause bronchoconstriction and a decrease in blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol in lab experiments is its ability to act as a tracer compound. It allows researchers to track the movement of propranolol in the body and determine its metabolic pathways. However, one limitation of using this compound is that it may not accurately reflect the effects of propranolol in humans. Animal studies may not accurately reflect the effects of the drug in humans, and the deuterated analog may have different metabolic pathways than the non-deuterated compound.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol. One area of research could be to study the metabolic pathways of propranolol in different populations, such as children or elderly individuals. Another area of research could be to study the effects of propranolol on different organ systems, such as the respiratory or immune systems. Additionally, researchers could investigate the use of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol as a tracer compound for other beta-blocker medications.
Synthesemethoden
The synthesis of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol involves the reaction of o-chlorophenyl-d4cyclohexanone with sodium borodeuteride in the presence of ethanol. The resulting product is then treated with hydrochloric acid to form the final compound. The synthesis of this compound is relatively simple and can be done in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is commonly used in scientific research as a tracer compound. It is used to study the pharmacokinetics and metabolism of propranolol, which is a widely used beta-blocker medication. The deuterated analog allows researchers to track the movement of propranolol in the body and determine its metabolic pathways.
Eigenschaften
IUPAC Name |
1-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2/i2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPNTBVCSTWPIW-USSMZTJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2)O)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857819 |
Source


|
| Record name | 1-[2-Chloro(~2~H_4_)phenyl]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol | |
CAS RN |
1336986-05-0 |
Source


|
| Record name | 1-[2-Chloro(~2~H_4_)phenyl]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)


![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)



![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)


